4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Overview
Description
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound that features a thiazole ring and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions , suggesting that it may be stable and effective in acidic environments .
Biochemical Analysis
Biochemical Properties
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . These factors determine the localization and accumulation of the compound, which in turn affects its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with a suitable acylating agent. One common method involves the use of N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to facilitate the coupling reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid
- 4-Oxo-4-((4-bromophenylthiazol-2-yl)amino)butanoic acid
- 4-Oxo-4-((4-methoxythiazol-2-yl)amino)butanoic acid
Uniqueness
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is unique due to the presence of the pyridine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRQWTZFJLYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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